molecular formula C6H6N2O4 B1307236 2-Hydroxy-6-methoxy-3-nitropyridine CAS No. 26149-11-1

2-Hydroxy-6-methoxy-3-nitropyridine

Cat. No.: B1307236
CAS No.: 26149-11-1
M. Wt: 170.12 g/mol
InChI Key: RYLKVLKLMVFOBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine typically involves the nitration of 2-hydroxy-6-methoxypyridine. One common method includes dissolving 2-hydroxy-6-methoxypyridine in an organic solvent and then adding a nitrating agent such as nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxy-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-6-methoxy-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-methoxy-3-nitropyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKVLKLMVFOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396577
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26149-11-1
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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